molecular formula C13H10O3 B1230894 Mycosinol CAS No. 111768-19-5

Mycosinol

Cat. No. B1230894
M. Wt: 214.22 g/mol
InChI Key: FZRGCIPZQGXDCM-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycosinol is a dihydrofuran.

Scientific Research Applications

Biochemical Properties and Applications

Mycosinol, identified as a spiroketalenol ether, is a phytoalexin produced by plants in response to fungal infection. Marshall, Harborne, and King (1987) discovered this compound in Coleostephus myconis, revealing its antifungal properties and its role as the first reported spiroketalenol ether acting as a phytoalexin in the tribe Anthemideae of the Compositae (Marshall, Harborne, & King, 1987). This discovery highlights mycosinol's potential in agricultural applications, particularly in enhancing plant resistance against fungal pathogens.

Role in Plant Defense Mechanisms

Mycosinol, through its production in response to pathogens, is part of a broader defense mechanism involving glucosinolates and myrosinases. This system, extensively studied in plants of the Brassicales order, plays a crucial role in plant defense against herbivores and pathogens. Winde and Wittstock (2011) provided insights into how this system functions, including the bioactivation of glucosinolates by myrosinases, leading to the formation of toxic isothiocyanates and other biologically active products (Winde & Wittstock, 2011).

Impact on Human Health

While mycosinol's primary role is in plant defense, compounds within the glucosinolate-myrosinase system, to which mycosinol is related, have shown potential health benefits for humans. The hydrolysis products of glucosinolates, which include isothiocyanates, have been studied for their cancer-preventing properties. Halkier and Gershenzon (2006) described how these compounds function as defense compounds in plants and as biopesticides, flavor compounds, and cancer-preventing agents for humans (Halkier & Gershenzon, 2006).

properties

CAS RN

111768-19-5

Product Name

Mycosinol

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-dien-9-ol

InChI

InChI=1S/C13H10O3/c1-2-3-4-5-6-11-7-9-13(16-11)12(14)8-10-15-13/h6-10,12,14H,1H3/b11-6+

InChI Key

FZRGCIPZQGXDCM-IZZDOVSWSA-N

Isomeric SMILES

CC#CC#C/C=C/1\C=CC2(O1)C(C=CO2)O

SMILES

CC#CC#CC=C1C=CC2(O1)C(C=CO2)O

Canonical SMILES

CC#CC#CC=C1C=CC2(O1)C(C=CO2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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